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molecular formula C16H13N B8733764 8-Methyl-5,10-dihydroindeno[1,2-b]indole CAS No. 133571-27-4

8-Methyl-5,10-dihydroindeno[1,2-b]indole

Cat. No. B8733764
M. Wt: 219.28 g/mol
InChI Key: YGRCIFRFDDKIRR-UHFFFAOYSA-N
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Patent
US06541583B2

Procedure details

In a 250 mL round bottom flask, 180 mL of ethanol, 10 mL of HCl, 16.3 grams of 1-indanone (0.124 mole) and 19.5 grams of p-methylphenylhydrazine hydrochloride (0.124 mole) are heated to reflux for six hours. After cooling to 25° C., the resulting precipitate is filtered, washed twice with 100 mL of 10% aqueous ethanol, twice with 50 mL of water, and then twice with 50 mL of hexane. After drying, 25 grams of 8-methyl-5, 10-dihydroindeno[1,2-b]indole is obtained.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]1(=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3]1.Cl.[CH3:13][C:14]1[CH:19]=[CH:18][C:17]([NH:20]N)=[CH:16][CH:15]=1>C(O)C>[CH3:13][C:14]1[CH:19]=[CH:18][C:17]2[NH:20][C:2]3[C:10]4[C:5]([CH2:4][C:3]=3[C:16]=2[CH:15]=1)=[CH:6][CH:7]=[CH:8][CH:9]=4 |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
16.3 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
19.5 g
Type
reactant
Smiles
Cl.CC1=CC=C(C=C1)NN
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for six hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered
WASH
Type
WASH
Details
washed twice with 100 mL of 10% aqueous ethanol, twice with 50 mL of water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=2C3=C(NC2C=C1)C1=CC=CC=C1C3
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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